molecular formula C11H9N5O B14456598 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 74414-60-1

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B14456598
CAS No.: 74414-60-1
M. Wt: 227.22 g/mol
InChI Key: ORJCQHJMHDOOPY-UHFFFAOYSA-N
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Description

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole-4-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol at reflux temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines.

Scientific Research Applications

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    1,2,4-Triazolo[1,5-c]pyrimidine: Known for its anticancer and antimicrobial properties.

    1,2,3-Triazolo[1,5-a]pyrimidine: Studied for its potential as an enzyme inhibitor.

Uniqueness

7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group and phenyl ring contribute to its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery .

Properties

CAS No.

74414-60-1

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

7-methoxy-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C11H9N5O/c1-17-11-9-10(12-7-13-11)16(15-14-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ORJCQHJMHDOOPY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1N=NN2C3=CC=CC=C3

Origin of Product

United States

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